1,2-Dichloro-3-nitronaphthalene
Overview
Description
1,2-Dichloro-3-nitronaphthalene is an organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-nitronaphthalene can be synthesized through the nitration of 1,2-dichloronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3-nitronaphthalene undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent, room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, elevated temperatures.
Major Products:
Reduction: 1,2-Dichloro-3-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-3-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2-Dichloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-nitronaphthalene: Similar structure but with different positioning of the chlorine and nitro groups, leading to different chemical properties and reactivity.
1,4-Dichloro-2-nitronaphthalene: Another isomer with distinct chemical behavior due to the positioning of substituents.
Uniqueness: 1,2-Dichloro-3-nitronaphthalene is unique due to the specific arrangement of its chlorine and nitro groups. This arrangement imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,2-dichloro-3-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-9-7-4-2-1-3-6(7)5-8(10(9)12)13(14)15/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLOOSIEVLMIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211466 | |
Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-55-7 | |
Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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